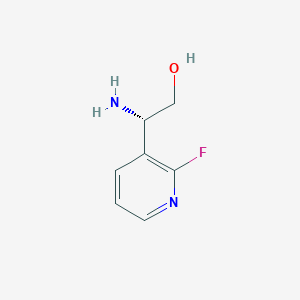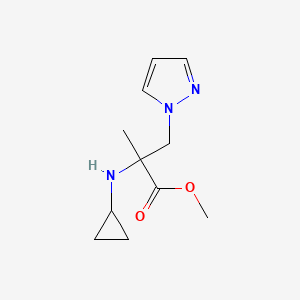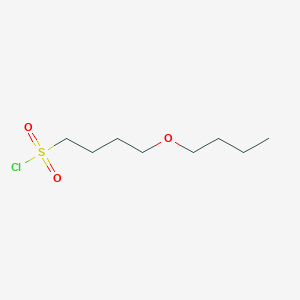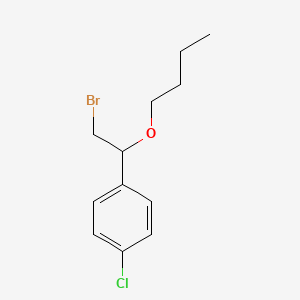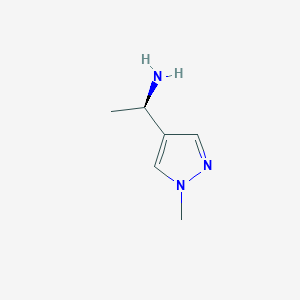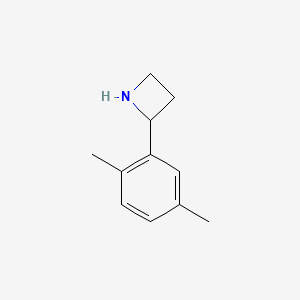
2-(2,5-Dimethylphenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethylphenyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. This compound is a derivative of azetidine, where the azetidine ring is substituted with a 2,5-dimethylphenyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties, making them valuable in various chemical and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This reaction typically proceeds under photochemical conditions, where the imine and alkene components are exposed to ultraviolet light, resulting in the formation of the azetidine ring.
Industrial Production Methods
Industrial production of azetidines often involves the use of metal catalysts to facilitate the cycloaddition reactions. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2) rapidly provides bis-functionalized azetidines . This method allows for the preparation of azetidines bearing various functional groups, including alkyl, allyl, vinyl, and benzyl groups.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dimethylphenyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: Reduction reactions can convert azetidines to their corresponding amines.
Substitution: Azetidines can undergo substitution reactions, where the hydrogen atoms on the ring are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. These reactions typically occur under mild to moderate conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include azetidinones, amines, and substituted azetidines, which can be further utilized in various chemical and pharmaceutical applications .
Aplicaciones Científicas De Investigación
2-(2,5-Dimethylphenyl)azetidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dimethylphenyl)azetidine involves its interaction with molecular targets and pathways in biological systems. The compound’s unique ring strain and nitrogen atom make it reactive towards various biological molecules. For example, azetidines can inhibit enzymes by binding to their active sites, thereby modulating their activity. Additionally, the incorporation of azetidines into drug molecules can enhance their stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2,5-Dimethylphenyl)azetidine include:
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and reactivity.
Azetidinones: Four-membered rings with a carbonyl group, known for their use in β-lactam antibiotics.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,5-dimethylphenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and drug development .
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
2-(2,5-dimethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-8-3-4-9(2)10(7-8)11-5-6-12-11/h3-4,7,11-12H,5-6H2,1-2H3 |
Clave InChI |
CZRYEUZVURNGSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C2CCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-3-(Imidazo[1,2-a]pyridin-2-yl)acrylic acid](/img/structure/B13620116.png)
